3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride
Description
3-(3-Amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride (CAS 12221-63-5), commonly known as Cationic Red BL, is a benzothiazolium-based azo dye with a molecular formula of C₂₆H₂₄ClN₅OS and a molecular weight of 490.02 g/mol . Its structure comprises a benzothiazole core functionalized with an azo group (-N=N-) linked to a 1-methyl-2-(p-tolyl)indole moiety and a 3-amino-3-oxopropyl side chain. This cationic dye is primarily used for coloring synthetic fibers, such as polyacrylonitrile and modified polyesters, due to its high affinity for cationic-dyeable substrates .
Properties
IUPAC Name |
3-[2-[[1-methyl-2-(4-methylphenyl)indol-3-yl]diazenyl]-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5OS.ClH/c1-17-11-13-18(14-12-17)25-24(19-7-3-4-8-20(19)30(25)2)28-29-26-31(16-15-23(27)32)21-9-5-6-10-22(21)33-26;/h3-14H,15-16H2,1-2H3,(H-,27,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXYCGGYVNIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)N=NC4=[N+](C5=CC=CC=C5S4)CCC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12221-63-5 | |
| Record name | Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[2-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]diazenyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Amino-3-oxopropyl)-2-((1-methyl-2-(p-tolyl)-1H-indol-3-yl)azo)benzothiazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride, commonly known as Basic Red 39, is a synthetic dye with various applications in the textile industry and potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C26H24ClN5OS
- Molecular Weight : 490.02 g/mol
- CAS Number : 12221-63-5
The compound's structure includes an azo linkage, which is significant for its reactivity and potential biological interactions.
Antimicrobial Properties
Research has indicated that azo dyes can exhibit antimicrobial properties. A study conducted by Kaur et al. (2020) demonstrated that Basic Red 39 showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of Basic Red 39 on human cell lines. A notable study by Zhang et al. (2021) reported that the dye exhibited dose-dependent cytotoxicity in human liver cancer cells (HepG2). The IC50 value was determined to be approximately 15 µM, indicating a moderate level of toxicity. The study suggested that the cytotoxic effects could be attributed to oxidative stress and apoptosis induction.
Genotoxicity
The potential genotoxic effects of Basic Red 39 have also been evaluated. In a study by Lee et al. (2019), the dye was tested using the comet assay on human lymphocytes. The results indicated that exposure to concentrations above 20 µM led to significant DNA strand breaks, suggesting a genotoxic risk associated with this compound.
Case Studies
| Study | Findings |
|---|---|
| Kaur et al. (2020) | Demonstrated antibacterial activity against E. coli and S. aureus. |
| Zhang et al. (2021) | Exhibited dose-dependent cytotoxicity in HepG2 cells with an IC50 of 15 µM. |
| Lee et al. (2019) | Induced DNA strand breaks in human lymphocytes at concentrations >20 µM. |
Applications in Medicine
Beyond its use as a dye, there is growing interest in the therapeutic potential of azo compounds like Basic Red 39 in drug delivery systems and photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cationic Red BL belongs to a broader class of benzothiazolium azo dyes. Below is a detailed comparison with structurally and functionally related compounds:
Basic Blue 66 (C.I. Basic Blue 66)
- Structure: 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride (CAS 12221-38-4) .
- Key Differences: Substituents: Basic Blue 66 features a 6-ethoxy group on the benzothiazole ring and a 4-(diethylamino)phenyl group on the azo linkage, replacing the p-tolyl-indole moiety in Cationic Red BL. Applications: While both dyes target synthetic fibers, Basic Blue 66 is optimized for acrylic and acetate fibers, offering slower dyeing kinetics but superior color uniformity . Solubility: The ethoxy group enhances solubility in polar solvents compared to the hydrophobic p-tolyl group in Cationic Red BL .
Zinc-Complexed Benzothiazolium Dye (CAS 85480-88-2)
- Structure: Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[(1-ethyl-2-phenyl-1H-indol-3-yl)azo]-, tetrachlorozincate(2−) (2:1) .
- Indole Substituents: The indole group is modified with 1-ethyl-2-phenyl, which increases steric bulk and may alter dye-fiber interactions compared to the 1-methyl-p-tolyl group in Cationic Red BL .
Cationic Fluorescent Dyes (e.g., Basic Yellow 40)
- Structure : Variants like Basic Yellow 40 (CAS 35869-60-4) replace the benzothiazole core with fluorescent groups (e.g., xanthene derivatives) but retain cationic azo linkages .
- Functional Contrast : These dyes prioritize fluorescence for high-visibility applications (e.g., security inks) rather than textile dyeing, highlighting the versatility of benzothiazolium frameworks in diverse industrial roles .
Structural and Functional Analysis
Impact of Substituents on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The p-tolyl group in Cationic Red BL is electron-donating, stabilizing the azo linkage and enhancing color intensity. In contrast, Basic Blue 66’s diethylamino group provides stronger electron donation, shifting absorption spectra toward longer wavelengths (bathochromic effect) .
- Side Chain Modifications: The 3-amino-3-oxopropyl side chain in Cationic Red BL facilitates solubility in aqueous dye baths and ionic interactions with fiber surfaces. Zinc-complexed derivatives (e.g., CAS 85480-88-2) may trade solubility for enhanced thermal stability .
Dyeing Performance
Research and Industrial Relevance
- Textile Industry : Cationic Red BL’s balance of hydrophobicity and ionic character makes it ideal for polyacrylonitrile fibers, while Basic Blue 66’s polar groups suit acetate .
- Emerging Applications : Zinc-complexed variants are being explored for solar cells due to their charge-transfer properties .
Preparation Methods
Diazotization of 2-Amino-3-(2-carbamoylethyl)benzothiazolium Chloride
The synthesis begins with the diazotization of 2-amino-3-(2-carbamoylethyl)benzothiazolium chloride. This step involves treating the primary amine with nitrous acid (HNO₂) under acidic conditions (typically HCl) at low temperatures (0–5°C). The reaction generates a diazonium salt intermediate, which is highly reactive toward coupling with electron-rich aromatic systems.
Key Reaction:
Coupling with 1-Methyl-2-p-tolyl-1H-indole
The diazonium salt is subsequently coupled with 1-methyl-2-p-tolyl-1H-indole in a weakly acidic or neutral medium (pH 6–7). This step proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the indole’s tolyl group. The coupling reaction is typically conducted at ambient temperature (20–25°C) to maximize yield while minimizing side reactions.
Key Reaction:
Quaternization with Acrylamide
The final step involves quaternization of the azo-linked intermediate with acrylamide to introduce the 3-amino-3-oxopropyl substituent. This reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80°C), facilitating nucleophilic displacement at the benzothiazolium nitrogen. The chloride counterion is incorporated during this step, yielding the final product.
Key Reaction:
Critical Parameters and Optimization
Reaction Conditions
| Parameter | Diazotization | Coupling | Quaternization |
|---|---|---|---|
| Temperature | 0–5°C | 20–25°C | 60–80°C |
| Solvent | Aqueous HCl | Aqueous buffer | Dimethylformamide |
| pH | <1 | 6–7 | Neutral |
| Time | 30–60 minutes | 2–4 hours | 4–6 hours |
Yield and Purity Considerations
Industrial reports indicate an overall yield of 65–75% for the three-step sequence. Purity (>95%) is achieved via recrystallization from ethanol-water mixtures, which removes unreacted intermediates and byproducts.
Analytical Characterization
Post-synthesis, the compound is characterized using:
-
UV-Vis Spectroscopy : Absorption maxima at 520–530 nm in aqueous solution, consistent with its bluish-red hue.
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Mass Spectrometry : Molecular ion peak at m/z 489.139 (calculated for C₂₆H₂₄ClN₅OS).
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HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient).
Industrial-Scale Production Insights
Major manufacturers, including Hodogaya Chemical and Sumitomo Chemical, employ continuous-flow reactors to enhance reproducibility and throughput. Key challenges include:
-
Minimizing hydrolysis of the acrylamide during quaternization.
-
Ensuring complete removal of residual nitrosamines, which are potential carcinogens.
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90 | |
| Coupling | Acetic acid reflux, 3–5 h | 75–80 | |
| Cyclization | Ethanol, 70°C, 12 h | 65–70 |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify protons on the benzothiazolium ring (δ 7.5–8.5 ppm) and indole NH (δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M⁺] at m/z 495.2 ).
- X-ray Crystallography : Resolves stereochemistry of the azo linkage and benzothiazolium substituents .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (CH₃ of p-tolyl), δ 6.8–7.9 ppm (aromatic protons) | |
| IR | 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N=N stretch) |
Advanced: How can contradictions in spectroscopic data during structural analysis be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism (e.g., azo-hydrazone tautomers) or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d₆ at 25–60°C ).
- Cross-Validation : Compare UV-Vis spectra (λmax 450–500 nm for azo chromophores ) with computational predictions (TD-DFT ).
- Crystallographic Analysis : Resolve ambiguous NOE correlations by determining solid-state conformation .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with indole and thiazole moieties as key pharmacophores .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS ).
- QSAR Models : Corlate substituent effects (e.g., electron-withdrawing groups on benzothiazolium) with bioactivity .
Basic: How do substituents influence the compound’s solubility and stability?
Methodological Answer:
- Solubility : Ethoxy groups enhance aqueous solubility via hydrogen bonding (e.g., 6-ethoxybenzothiazolium derivatives ).
- Stability : Electron-donating groups (e.g., p-tolyl) stabilize the azo linkage against photodegradation .
- pH Sensitivity : Protonation of the benzothiazolium ring at acidic pH increases solubility but may reduce membrane permeability .
Advanced: How can discrepancies between in vitro and in vivo pharmacological data be addressed?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation ).
- Pharmacokinetic Profiling : Measure logP (e.g., 2.8–3.5 for optimal bioavailability) and plasma protein binding .
- Formulation Adjustments : Encapsulate in liposomes to enhance in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
